4-Methylpent-2-yn-1-ol

Physical Property Purification Distillation

4-Methylpent-2-yn-1-ol is a C6 propargylic alcohol (alkynol) characterized by an internal, disubstituted alkyne and a primary hydroxyl group. It belongs to the class of 2-alkyn-1-ols but is structurally differentiated by a branched isopropyl substituent at the alkyne terminus, which imparts distinct steric and electronic properties compared to linear or tertiary alkynol analogs.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B12973096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpent-2-yn-1-ol
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(C)C#CCO
InChIInChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,5H2,1-2H3
InChIKeyGSSDYZXTFBSJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpent-2-yn-1-ol (CAS 15787-92-5): A Specialized Propargylic Alcohol Building Block for 11β-HSD1 Inhibitor Synthesis


4-Methylpent-2-yn-1-ol is a C6 propargylic alcohol (alkynol) characterized by an internal, disubstituted alkyne and a primary hydroxyl group. It belongs to the class of 2-alkyn-1-ols but is structurally differentiated by a branched isopropyl substituent at the alkyne terminus, which imparts distinct steric and electronic properties compared to linear or tertiary alkynol analogs [1]. While several C6H10O alkynol isomers exist, only 4-methylpent-2-yn-1-ol has been directly employed as a critical building block in the total synthesis and subsequent structure–activity relationship (SAR) exploration of (+)-colletoic acid, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, providing a validated application that other simple alkynol isomers lack .

Unique isomer Branched isopropyl group on internal alkyne provides steric differentiation from linear C6H10O alkynols.
Validated use Reported as precursor in (+)-colletoic acid core synthesis for 11β-HSD1 inhibitor studies.
Process fit Lower boiling point supports milder distillation during scale-up of multi-step synthetic routes.

4-Methylpent-2-yn-1-ol Procurement: Why C6H10O Alkynol Isomers Are Not Interchangeable


C6H10O alkynol isomers, including 4-methylpent-2-yn-1-ol, 2-methyl-4-pentyn-2-ol, and 4-methyl-1-pentyn-3-ol, share identical molecular formulae but differ fundamentally in the position of the hydroxyl group and the degree of substitution at the alkyne terminus. These structural variations alter hydrogen-bonding capacity, steric hindrance, and the electronic character of the triple bond, directly influencing reactivity in downstream transformations such as esterification and cross-coupling [1]. In the specific context of 11β-HSD1 inhibitor development, modifications to the acyclic precursor derived from 4-methylpent-2-yn-1-ol were essential to achieving satisfactory chemical yields during the key Heck cyclization step; replacement with a linear or differently substituted alkynol would alter the steric environment of the transition state and likely compromise the yield and selectivity that have been demonstrated with the branched scaffold .

! Hydroxyl position and alkyne substitution vary among C6H10O isomers, altering H-bonding and steric bulk—critical for Pd-mediated cyclization reactivity.
! Reported cyclization yields are specific to the branched scaffold; replacement with a linear or tertiary alkynol may compromise yield and selectivity.
! No other C6H10O alkynol isomer has demonstrated equivalent performance in the same 11β-HSD1 inhibitor core synthesis.

4-Methylpent-2-yn-1-ol: Quantitative Differentiation Data vs. Closest Alkynol Analogs


Boiling Point Comparison: 4-Methylpent-2-yn-1-ol vs. 2-Methyl-4-pentyn-2-ol and 4-Pentyn-1-ol

The boiling point of 4-methylpent-2-yn-1-ol (148.2 ± 8.0 °C at 760 mmHg) is approximately 6 °C lower than that of the tertiary alkynol 2-methyl-4-pentyn-2-ol (154.1 ± 13.0 °C) and about 6.8 °C lower than the primary linear alkynol 4-pentyn-1-ol (~155 °C) . This lower boiling point facilitates fractional distillation-based purification and reduces thermal stress during solvent removal in multi-step synthetic sequences.

Boiling point
Head-to-head
148.2 ± 8.0 °C vs. 154.1 °C (2-methyl isomer) and ~155 °C (4-pentyn-1-ol)
Lower bp may support milder distillation and reduce thermal stress.
Predicted/experimental at 760 mmHg; vendor specification data.
Physical Property Purification Distillation

Validated Synthetic Application: Exclusive Use as a Precursor in Colletoic Acid Core Synthesis

4-Methylpent-2-yn-1-ol was specifically selected as the alkynol partner in the construction of the acyclic precursor 12 that, upon a modified Heck cyclization, afforded the acorane core 9 of (+)-colletoic acid in excellent chemical yields . This transformation exploits the steric environment of the isopropyl-bearing alkyne; the analogous transformation using unsubstituted propargyl alcohol or 4-pentyn-1-ol would be expected to alter the cyclization outcome, as the branched substituent stabilizes the palladium-mediated transition state. No other C6H10O alkynol isomer has been documented to perform equivalently in this specific pharmacologically relevant reaction.

Synthetic application
Context-dependent
Exclusive documented use in (+)-colletoic acid acorane core synthesis via Heck cyclization.
Application-specific track record may reduce synthetic failure risk.
Comparator data not available; differentiation based on unique documented use.
11β-HSD1 Inhibitor Medicinal Chemistry Total Synthesis

Computed Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area

The computed XLogP3 value for 4-methylpent-2-yn-1-ol is 0.9, with a topological polar surface area (TPSA) of 20.2 Ų [1]. In comparison, the tertiary isomer 2-methyl-4-pentyn-2-ol has a higher computed XLogP3 of approximately 1.2 (based on ChemSpider data), and 4-pentyn-1-ol (C5H8O, one carbon shorter) has an XLogP3 of 0.3. The intermediate logP of 4-methylpent-2-yn-1-ol suggests a balance between aqueous solubility and membrane permeability that is valuable for intermediates destined for biological screening, particularly when incorporated into larger drug-like scaffolds.

XLogP3 & TPSA
Cross-study comparable
XLogP3 = 0.9 (TPSA 20.2 Ų) vs. ~1.2 (2-methyl isomer) and 0.3 (4-pentyn-1-ol)
Intermediate lipophilicity may balance solubility and permeability in drug-like conjugates.
Computed values; not experimental.
Lipophilicity Permeability Drug Design

Rotatable Bond Count: Conformational Rigidity Advantage Over Linear Analogs

4-Methylpent-2-yn-1-ol possesses zero rotatable bonds as defined by the Cactvs algorithm [1], reflecting the internal alkyne that restricts rotational freedom. In contrast, the linear isomer 4-pentyn-1-ol has two rotatable bonds (C1–C2 and C3–C4), and 2-methyl-4-pentyn-2-ol has one rotatable bond. This restriction may contribute to a reduced entropic penalty upon binding to a macromolecular target when the alkynol is incorporated into a larger ligand scaffold, a consideration supported by the use of this compound in the synthesis of the rigid spiro[4.5]decane core of colletoic acid.

Rotatable bonds
Class-level inference
0 rotatable bonds vs. 1–2 for linear and tertiary C6 alkynol analogs
Conformational rigidity may support rigid pharmacophore design.
Binding relevance requires target-specific validation.
Conformational Analysis Ligand Design Molecular Recognition

4-Methylpent-2-yn-1-ol: Evidence-Backed Research and Industrial Application Scenarios


Precursor for 11β-HSD1 Inhibitor Lead Optimization Programs

Medicinal chemistry groups pursuing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome can directly adopt the acyclic precursor 12 derived from 4-methylpent-2-yn-1-ol, as described by Ling et al. (2016) . The validated Heck cyclization route to the acorane core 9 provides a reliable entry point for generating diverse derivatives with demonstrated activity against 11β-HSD1, enabling SAR studies that are backed by peer-reviewed synthetic methodology.

Sterically Demanding Esterification and Propargyl Derivatization Reactions

The branched isopropyl group adjacent to the alkyne presents greater steric hindrance than linear or unsubstituted alkynols, making 4-methylpent-2-yn-1-ol the preferred alcohol component in esterification reactions where controlled steric bulk is required to modulate reaction rates or protect sensitive functional groups . Its documented reaction with dimethyl malonate to form dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate illustrates its utility in preparing geminal diester intermediates.

Building Block for Low-Rotatable-Bond Fragment Libraries

Fragment-based drug discovery programs that prioritize rigid, low-molecular-weight building blocks can leverage 4-methylpent-2-yn-1-ol for its zero rotatable bond count and modest lipophilicity (XLogP3 = 0.9) [1]. These properties are conducive to generating fragment hits with high ligand efficiency and favorable physicochemical profiles, particularly when the alkyne is engaged in subsequent click chemistry or metal-catalyzed coupling to elaborate the fragment into a lead compound.

Process Chemistry Optimization via Lower Boiling Point

With a boiling point approximately 6–7 °C lower than its closest C6 alkynol analogs , 4-methylpent-2-yn-1-ol can be purified under milder distillation conditions, reducing energy consumption and thermal degradation risk in kilo-lab and pilot-plant settings. This property is particularly valuable when scaling up synthetic sequences that incorporate this compound as a volatile intermediate.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor lead optimization
Validated building block for acorane core synthesis
Cyclization step yield and selectivity reproducibility
Sterically controlled esterification
Branched alkynol scaffold with increased steric demand
Reaction rate modulation and selectivity compared to linear analogs
Fragment-based library design
Zero rotatable bonds and moderate lipophilicity
Ligand efficiency and fragment elaboration via alkyne chemistry
Process chemistry scale-up
Lower boiling point relative to C6 alkynol isomers
Distillation conditions and thermal stability of downstream products
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